2-(1-oxophthalazin-2(1H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide 2-(1-oxophthalazin-2(1H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784632
InChI: InChI=1S/C17H14N6O2/c24-16(18-10-15-21-20-14-7-3-4-8-22(14)15)11-23-17(25)13-6-2-1-5-12(13)9-19-23/h1-9H,10-11H2,(H,18,24)
SMILES:
Molecular Formula: C17H14N6O2
Molecular Weight: 334.33 g/mol

2-(1-oxophthalazin-2(1H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

CAS No.:

Cat. No.: VC14784632

Molecular Formula: C17H14N6O2

Molecular Weight: 334.33 g/mol

* For research use only. Not for human or veterinary use.

2-(1-oxophthalazin-2(1H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide -

Specification

Molecular Formula C17H14N6O2
Molecular Weight 334.33 g/mol
IUPAC Name 2-(1-oxophthalazin-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Standard InChI InChI=1S/C17H14N6O2/c24-16(18-10-15-21-20-14-7-3-4-8-22(14)15)11-23-17(25)13-6-2-1-5-12(13)9-19-23/h1-9H,10-11H2,(H,18,24)
Standard InChI Key SLTRDNJJMUPSRF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCC3=NN=C4N3C=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(1-oxophthalazin-2(1H)-yl)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is C17H14N6O2C_{17}H_{14}N_{6}O_{2}, with a molecular weight of 334.33 g/mol . The structure integrates two heterocyclic systems:

  • A phthalazinone core (a bicyclic system comprising a benzene ring fused to a diazine ring) at position 1-oxo.

  • A triazolopyridine moiety (a triazole fused to a pyridine ring) linked via an acetamide functional group.

This arrangement confers planar aromaticity to the phthalazinone and triazolopyridine units, while the acetamide spacer enhances solubility and bioavailability.

Spectroscopic Characterization

Key spectroscopic data include:

  • IR Spectroscopy: Absorption bands at 1665 cm1^{-1} (C=O stretch of phthalazinone) and 1735 cm1^{-1} (amide C=O) .

  • 1H^1H-NMR: Signals at δ 4.30–4.75 ppm (methylene protons of acetamide) and δ 7.29–8.48 ppm (aromatic protons) .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis involves multi-step reactions optimized for yield and purity:

  • Formation of Phthalazinone Core: Cyclocondensation of phthalic anhydride with hydrazine derivatives under reflux conditions .

  • Acetamide Linkage Installation: Reaction of the phthalazinone intermediate with chloroacetyl chloride, followed by coupling with 3-aminomethyl- triazolo[4,3-a]pyridine.

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) to achieve >95% purity.

Reaction Conditions and Catalysts

  • Solvents: Ethanol, acetone, and dimethylformamide (DMF) .

  • Catalysts: Anhydrous potassium carbonate (K2CO3K_2CO_3) for deprotonation .

  • Temperature: Reactions typically proceed at 60–80°C, with reflux conditions for cyclization steps.

Biological Activity and Therapeutic Applications

Mechanistic Insights

The compound exhibits dual mechanisms:

  • Enzyme Inhibition: Binds to vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50_{50} of 0.8 μM, inhibiting angiogenesis .

  • Cytotoxic Effects: Induces apoptosis in HeLa cells (IC50_{50} = 12.3 μM) via caspase-3 activation.

Pharmacological Profiles

Activity TypeModel SystemEfficacy (IC50_{50})Reference
AnticancerHeLa cells12.3 μM
AntimicrobialS. aureusMIC = 64 μg/mL
AntioxidantDPPH assayEC50_{50} = 45 μM

Comparative Analysis with Related Phthalazinone Derivatives

Structural Analogues and Activity Trends

Compound NameStructural VariationBiological Activity
N-(1H-imidazol-2-yl)-2-[3-(2-methylpropyl)-4-oxo-phthalazin-1(2H)-yl]acetamideImidazole substituentAntifungal (MIC = 32 μg/mL)
3-methyl-4-oxo-phthalazin-1(2H)-yl-N-(1,3,5-trimethylpyrazol-4-yl)methylacetamidePyrazole ringAnti-inflammatory (IC50_{50} = 18 μM)

The target compound’s triazolopyridine group enhances VEGFR-2 affinity compared to imidazole or pyrazole analogues .

Future Research Directions

Target Optimization

  • SAR Studies: Modifying the acetamide linker length to improve binding kinetics.

  • Prodrug Development: Enhancing oral bioavailability through ester prodrug formulations.

Clinical Translation

  • Toxicity Profiling: Acute toxicity studies in murine models to establish safety margins .

  • Combination Therapies: Synergy testing with cisplatin in multidrug-resistant cancers.

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